molecular formula C19H37LiO3 B15143871 12-Hydroxystearic acid-d34 (lithium)

12-Hydroxystearic acid-d34 (lithium)

Cat. No.: B15143871
M. Wt: 355.7 g/mol
InChI Key: IRCBDXBOYKQUQT-FQJQGIECSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxystearic acid-d34 (lithium): is a deuterated form of 12-hydroxystearic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid is typically synthesized from castor oil through a process of hydrogenation. The hydrogenation of castor oil leads to the formation of 12-hydroxystearic acid and stearic acid. The deuterated form, 12-Hydroxystearic acid-d34, is prepared by replacing the hydrogen atoms with deuterium during the hydrogenation process .

Industrial Production Methods: The industrial production of 12-Hydroxystearic acid-d34 involves the hydrogenation of castor oil in the presence of a deuterium source. This process is carried out under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The resulting product is then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxystearic acid-d34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the behavior of the compound under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 12-Hydroxystearic acid-d34 can lead to the formation of keto acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, 12-Hydroxystearic acid-d34 is used as a tracer to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking of the compound during chemical reactions .

Biology: In biological research, this compound is used to study lipid metabolism and the role of fatty acids in cellular processes. Its stability and unique properties make it an ideal candidate for such studies .

Medicine: In medicine, 12-Hydroxystearic acid-d34 is used in the development of pharmaceuticals and as a reference standard in analytical chemistry. Its deuterated form provides enhanced stability and accuracy in measurements .

Industry: In the industrial sector, this compound is used in the production of lubricating greases and other products that require high stability and performance. Its unique properties make it suitable for use in extreme conditions .

Mechanism of Action

The mechanism of action of 12-Hydroxystearic acid-d34 involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with lipid metabolism pathways, influencing the synthesis and breakdown of fatty acids. Its deuterated form allows for precise tracking and analysis of these interactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 12-Hydroxystearic acid-d34 lies in its deuterated form, which provides enhanced stability and allows for precise tracking in scientific research. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C19H37LiO3

Molecular Weight

355.7 g/mol

IUPAC Name

lithium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,14,14,15,15,16,16,17,17,18,18,19,19,19-pentatriacontadeuterio-13-hydroxynonadecanoate

InChI

InChI=1S/C19H38O3.Li/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22;/h18,20H,2-17H2,1H3,(H,21,22);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

IRCBDXBOYKQUQT-FQJQGIECSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])O.[Li+]

Canonical SMILES

[Li+].CCCCCCC(CCCCCCCCCCCC(=O)[O-])O

Origin of Product

United States

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